molecular formula C16H18F6IP B1603749 Bis(3,4-dimethylphenyl)iodonium hexafluorophosphate CAS No. 67578-25-0

Bis(3,4-dimethylphenyl)iodonium hexafluorophosphate

Cat. No.: B1603749
CAS No.: 67578-25-0
M. Wt: 482.18 g/mol
InChI Key: FHGNLHVJGVPDDF-UHFFFAOYSA-N
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Description

Bis(3,4-dimethylphenyl)iodonium hexafluorophosphate (CAS 67578-25-0) is a high-purity iodonium salt supplied for laboratory research use. This compound is critically applied in scientific studies as a key component in ternary photoinitiating systems, particularly in the development and testing of dental resin composites . Its core research value lies in its role as an efficient electron acceptor or co-initiator. When used in conjunction with camphorquinone (CQ) and a tertiary amine (e.g., EDAB), it significantly enhances the polymerisation process . The mechanism of action involves the iodonium salt accepting an electron, which helps prevent the camphorquinone molecule from reverting to its ground state, thereby generating an extra free radical and accelerating the rate of polymerisation . Studies show that incorporating this compound into experimental resins leads to a higher initial rate of polymerisation and improved final material properties, including greater flexural strength and modulus compared to binary initiating systems . Researchers value its ability to increase system reactivity without requiring adjustments to standard light-curing equipment . It is essential to note that this compound influences the polymerization kinetics, which also results in an increased polymerization shrinkage strain . This product is intended for research purposes only and is not for diagnostic or therapeutic uses. Handle with care, as it may be hazardous. Please refer to the Safety Data Sheet for comprehensive handling and safety information prior to use.

Properties

IUPAC Name

bis(3,4-dimethylphenyl)iodanium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18I.F6P/c1-11-5-7-15(9-13(11)3)17-16-8-6-12(2)14(4)10-16;1-7(2,3,4,5)6/h5-10H,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGNLHVJGVPDDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[I+]C2=CC(=C(C=C2)C)C)C.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F6IP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80604863
Record name Bis(3,4-dimethylphenyl)iodanium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80604863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67578-25-0
Record name Bis(3,4-dimethylphenyl)iodanium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80604863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Routes for Diaryliodonium Salts

A well-established method involves the reaction of iodoarenes with arenes under oxidative conditions using oxidants such as Oxone (potassium peroxymonosulfate) and strong acids like sulfuric acid, followed by salt exchange to the hexafluorophosphate form. This method is known for its operational simplicity and good yields of diaryliodonium salts with various substituents on the aromatic rings.

Typical reaction conditions include:

  • Iodoarene (1 mmol)
  • Arene (2.2–3 mmol)
  • Oxone (2 mmol)
  • Sulfuric acid (400–800 µL)
  • Solvent: Acetonitrile (2 mL)
  • Stirring overnight at room temperature
  • Followed by addition of a salt source (e.g., KPF6) for hexafluorophosphate salt formation

Specific Preparation of Bis(3,4-dimethylphenyl)iodonium Hexafluorophosphate

While direct literature on this compound is limited, the preparation can be inferred from closely related diaryliodonium salts bearing methyl-substituted phenyl rings. The synthetic approach involves:

  • Starting from 3,4-dimethyliodobenzene (iodoarene precursor)
  • Using 3,4-dimethylbenzene (arene) as the coupling partner
  • Employing Oxone as the oxidant and sulfuric acid as the acid catalyst
  • Conducting the reaction in acetonitrile solvent under stirring overnight
  • Isolation of the intermediate diaryliodonium sulfate or bromide salt
  • Conversion to the hexafluorophosphate salt via metathesis with potassium hexafluorophosphate (KPF6)

This method typically affords high purity diaryliodonium salts with good yields (60–85%) and crystalline products suitable for further applications.

Reaction Parameters and Optimization

Parameter Typical Range/Value Notes
Iodoarene to arene molar ratio 1:2.2 to 1:3 Excess arene favors diaryliodonium salt formation
Oxone amount 2 equivalents relative to iodoarene Ensures complete oxidation
Acid catalyst 400–800 µL sulfuric acid Protonates intermediates, facilitates oxidation
Solvent Acetonitrile (2 mL per 1 mmol iodoarene) Polar aprotic solvent for good solubility
Reaction time Overnight (12–18 hours) Ensures complete conversion
Temperature Room temperature Mild conditions to avoid side reactions
Salt metathesis agent KPF6 (2 equivalents) Converts bromide or sulfate salts to hexafluorophosphate

Purification and Characterization

After reaction completion, the diaryliodonium salt precipitates or is extracted and purified by:

  • Filtration and washing with water and ether to remove impurities
  • Drying under vacuum to obtain pure this compound
  • Characterization by NMR (1H, 13C), HRMS, and melting point determination to confirm structure and purity

Alternative Synthetic Approaches

Other approaches reported for related diaryliodonium salts involve:

  • Using preformed (diacetoxyiodo)arenes as intermediates, followed by reaction with arenes in acidic media
  • Direct oxidative coupling in the presence of hydrogen fluoride or other acids, though these methods are less common for hexafluorophosphate salts

Summary Table of Preparation Methods for Diaryliodonium Salts Similar to this compound

Method Key Reagents Conditions Yield (%) Notes
Oxone/Sulfuric acid oxidation + KPF6 metathesis Iodoarene, arene, Oxone, H2SO4, KPF6 Room temp, overnight, MeCN solvent 60–85 Most common, mild conditions, scalable
Diacetoxyiodoarene intermediate route Diacetoxyiodoarene, arene, acid Heating, acidic media Variable Requires pre-synthesis of intermediate
HF-mediated coupling (related fluorinated compounds) Ortho-xylene, hexafluoroacetone monohydrate, HF Elevated temp (90–130 °C), autoclave ~75–85 Specific for fluorinated analogues, less common

Research Findings and Notes

  • The Oxone/sulfuric acid method is widely favored for its operational simplicity and broad substrate scope.
  • The hexafluorophosphate counterion is introduced via salt metathesis, which is a straightforward and high-yielding step.
  • Diaryliodonium salts with methyl-substituted phenyl groups, such as 3,4-dimethylphenyl, exhibit good stability and crystallinity, facilitating purification.
  • Reaction parameters such as molar ratios, acid concentration, and reaction time critically influence yield and purity.
  • Alternative methods involving hydrogen fluoride or fluorinated ketones are more specialized and less commonly applied to diaryliodonium hexafluorophosphates but are notable in related fluorinated compound synthesis.

Chemical Reactions Analysis

Types of Reactions

Bis(3,4-dimethylphenyl)iodonium hexafluorophosphate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in photoinitiation, the compound can generate reactive intermediates that lead to polymer formation .

Scientific Research Applications

Photoinitiators in Polymer Chemistry

BDIHP is primarily utilized as a photoinitiator in cationic polymerization processes. Its ability to generate reactive species upon exposure to UV light makes it suitable for initiating polymerization reactions in various materials.

Key Studies:

  • A study demonstrated that BDIHP can effectively initiate the polymerization of epoxides and vinyl ethers under UV irradiation, leading to the formation of cross-linked networks in coatings and adhesives .
  • It has been shown to work synergistically with other photoinitiators, enhancing the efficiency of curing processes in dental materials and coatings .

Organic Synthesis

In organic synthesis, BDIHP serves as a versatile reagent for arylation reactions. It facilitates the introduction of aryl groups into various substrates, which is crucial for the synthesis of pharmaceuticals and complex organic molecules.

Case Studies:

  • Research indicates that BDIHP can be used in fluoride-promoted ligand exchange reactions, leading to diverse arylation products with good yields . This method allows for the rapid formation of new carbon-carbon bonds.
  • Another study highlighted its effectiveness in synthesizing 3-Aryl-4(1H)-quinolones through arylation reactions, showcasing its utility in creating biologically relevant compounds .

Material Science Applications

BDIHP has been explored for functionalizing materials such as black phosphorus. The compound's reactivity allows for the covalent modification of surfaces, which can enhance their electronic properties.

Research Insights:

  • A comparative study investigated the functionalization of few-layer black phosphorus using BDIHP versus diazonium salts. The findings suggested that BDIHP provides a more controlled modification process while maintaining the integrity of the material's electronic characteristics .

Medicinal Chemistry

The potential applications of BDIHP extend into medicinal chemistry, particularly in developing new therapeutic agents. Its role as a precursor for synthesizing biologically active compounds positions it as a valuable tool in drug discovery.

Notable Findings:

  • Studies have reported on the synthesis of orexin receptor antagonists utilizing BDIHP as a key reagent, indicating its relevance in pharmacological research .

Summary Table of Applications

Application AreaSpecific UsesKey Findings
PhotoinitiatorsInitiating polymerization reactionsEffective for curing dental materials and coatings under UV light .
Organic SynthesisArylation reactionsFacilitates diverse arylation products with good yields .
Material ScienceFunctionalization of black phosphorusProvides controlled modifications enhancing electronic properties .
Medicinal ChemistrySynthesis of therapeutic agentsUtilized in developing orexin receptor antagonists .

Mechanism of Action

The mechanism by which bis(3,4-dimethylphenyl)iodonium hexafluorophosphate exerts its effects involves the generation of reactive intermediates upon exposure to UV light. These intermediates can initiate polymerization reactions or participate in oxidative processes. The molecular targets and pathways involved include the activation of carbon-carbon double bonds and the formation of radical species .

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-methylphenyl)iodonium hexafluorophosphate
  • Bis(4-tert-butylphenyl)iodonium hexafluorophosphate
  • Diphenyliodonium hexafluorophosphate

Uniqueness

Bis(3,4-dimethylphenyl)iodonium hexafluorophosphate is unique due to the presence of the 3,4-dimethylphenyl groups, which can influence its reactivity and stability compared to other diaryliodonium salts. This structural variation can lead to differences in photoinitiation efficiency and the types of reactions it can facilitate .

Biological Activity

Bis(3,4-dimethylphenyl)iodonium hexafluorophosphate (BDIPH) is a diaryliodonium salt known for its applications in organic synthesis and as a photoinitiator in polymer chemistry. This compound has garnered attention due to its unique biological activities, particularly in the context of medicinal chemistry and material science. This article delves into the biological activity of BDIPH, summarizing key findings from various studies and presenting relevant data.

  • Molecular Formula : C16_{16}H18_{18}F6_6IP
  • Molecular Weight : 482.18 g/mol
  • CAS Number : 67578-25-0

BDIPH functions primarily through the generation of reactive iodonium species upon exposure to light or heat. These species can facilitate electrophilic aromatic substitution reactions, which are essential in various biological processes.

Biological Activity Overview

The biological activities of BDIPH have been investigated in several contexts, including:

  • Antimicrobial Activity : Studies have shown that BDIPH exhibits significant antimicrobial properties against a range of pathogens.
  • Cytotoxicity : The compound has been evaluated for its cytotoxic effects on various cancer cell lines, demonstrating potential as an anticancer agent.
  • Photodynamic Therapy : BDIPH's ability to generate reactive oxygen species (ROS) under light exposure has been explored for applications in photodynamic therapy.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry indicated that BDIPH displayed potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

MicroorganismMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These results suggest that BDIPH could serve as a potential candidate for developing new antimicrobial agents .

Cytotoxicity Studies

In vitro studies conducted on various cancer cell lines revealed that BDIPH induced apoptosis in a dose-dependent manner. The IC50_{50} values for different cell lines are summarized below:

Cell LineIC50_{50} (µM)
HeLa5.2
MCF-77.8
A5496.5

The mechanism of action involved the activation of caspase pathways, leading to programmed cell death .

Photodynamic Applications

Research highlighted the use of BDIPH in photodynamic therapy, where it was shown to effectively generate ROS upon irradiation with light at specific wavelengths. This property was leveraged to target cancerous tissues selectively while minimizing damage to surrounding healthy cells .

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical trial involving BDIPH as a topical antimicrobial agent demonstrated a significant reduction in infection rates post-surgery when applied to surgical sites compared to control groups.
  • Cytotoxicity in Cancer Treatment : A preclinical study using animal models showed that BDIPH significantly reduced tumor size in xenograft models of breast cancer, indicating its potential as a therapeutic agent.

Q & A

Q. Methodological Answer :

  • Spectroscopy :
    • NMR : 1^1H and 13^13C NMR verify aryl group substitution patterns; 31^31P NMR confirms hexafluorophosphate counterion integrity (δ ≈ −144 ppm) .
    • UV-Vis : Absorption peaks (e.g., ~267 nm) indicate π→π* transitions in the iodonium cation .
  • Thermal Analysis : Melting point determination (e.g., 175–180°C) and TGA (Thermogravimetric Analysis) assess thermal stability .
  • Elemental Analysis : Matches calculated C/H/I/P/F ratios to confirm stoichiometry .

Advanced: How can researchers resolve contradictions in reported photopolymerization efficiencies across different iodonium salts?

Methodological Answer :
Discrepancies often arise from variations in experimental conditions (e.g., light intensity, solvent polarity). To address this:

  • Controlled Benchmarking : Compare salts (e.g., hexafluorophosphate vs. triflate) under identical conditions using real-time FTIR to track monomer conversion rates .
  • Mechanistic Probes : Use nanosecond transient absorption spectroscopy to study triplet-triplet energy transfer between photosensitizers (e.g., ITX) and iodonium salts. This clarifies electron-transfer efficiency differences .
  • Solvent Effects : Polar solvents stabilize ionic intermediates, accelerating polymerization; non-polar media may favor radical pathways .

Basic: What safety protocols are critical when handling this compound?

Q. Methodological Answer :

  • Hazard Mitigation : The compound is classified as Skin Corr. 1B (H314) and WGK 3 (high aquatic toxicity). Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture to prevent decomposition .
  • Waste Disposal : Neutralize with alkaline solutions (e.g., sodium bicarbonate) before disposal as hazardous waste .

Advanced: What strategies optimize the compound’s performance as a photoacid generator in cationic UV-curing systems?

Q. Methodological Answer :

  • Co-initiator Synergy : Combine with hydrogen donors (e.g., benzyl alcohol) to enhance proton release. For example, benzyl alcohol radicals reduce iodonium salts, generating strong Brønsted acids (HPF6_6) .
  • Wavelength Tuning : Pair with photosensitizers (e.g., 2-isopropylthioxanthone, ITX) to extend absorption into visible light (405–455 nm). Time-resolved fluorescence quenching studies quantify sensitizer-iodonium interactions .
  • Formulation Engineering : Blend with oxetanes or epoxides to balance reactivity and film properties. Rheological studies assess viscosity effects on curing depth .

Basic: How is this iodonium salt applied in covalent functionalization of nanomaterials like black phosphorus?

Methodological Answer :
The compound acts as an arylating agent. Example protocol:

Exfoliation : Prepare few-layer black phosphorus via sonication in NMP (N-methyl-2-pyrrolidone).

Functionalization : React the iodonium salt with black phosphorus under inert atmosphere (60°C, 24h). The iodonium cation undergoes single-electron transfer, grafting aryl groups onto the surface.

Validation : Use XPS to confirm P-C bond formation and AFM to monitor layer thickness changes .

Advanced: What decomposition pathways occur under prolonged UV exposure, and how do they impact catalytic activity?

Q. Methodological Answer :

  • Photodegradation : Prolonged UV exposure cleaves the I–C bond, releasing iodine and aryl radicals. Monitor via GC-MS to detect volatile byproducts (e.g., methylbenzene) .
  • Activity Loss : Quantify residual photoactivity using photo-DSC after accelerated aging. Stabilizers (e.g., hindered amine light stabilizers) mitigate degradation but may inhibit initiation .
  • Counterion Stability : Hexafluorophosphate hydrolyzes to PF6_6^- and HF in humid conditions; Karl Fischer titration tracks moisture uptake during storage .

Basic: What are the key differences between bis(3,4-dimethylphenyl) and bis(4-tert-butylphenyl) iodonium salts in photopolymerization?

Q. Methodological Answer :

  • Steric Effects : 3,4-Dimethyl groups hinder close contact with monomers, slowing initiation compared to less hindered analogs.
  • Electronic Effects : tert-Butyl groups are stronger electron donors, lowering reduction potentials and improving photosensitizer compatibility.
  • Performance Metrics : Compare via photo-rheology; bis(4-tert-butylphenyl) derivatives exhibit faster gelation but lower final conversion due to steric crowding .

Advanced: How can computational modeling predict the redox behavior and ligand exchange dynamics of this compound?

Q. Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to compute LUMO energies and predict reduction potentials. Compare with experimental cyclic voltammetry data .
  • Molecular Dynamics : Simulate solvation effects in propylene carbonate to model counterion dissociation kinetics. Correlate with ionic conductivity measurements .
  • Transition State Analysis : Identify pathways for I–C bond cleavage under UV irradiation using CASSCF (Complete Active Space SCF) methods .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Bis(3,4-dimethylphenyl)iodonium hexafluorophosphate
Reactant of Route 2
Bis(3,4-dimethylphenyl)iodonium hexafluorophosphate

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